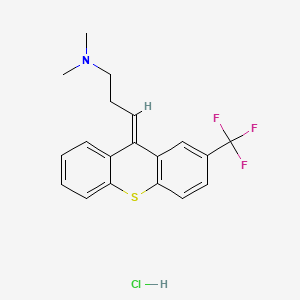
Thioxanthene, 9-(3-(dimethylamino)propylidene)-2-trifluoromethyl-, hydrochloride, (E)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N,N-dimethyl-3-(2-(trifluoromethyl)-9H-thioxanthen-9-ylidene)propan-1-amine hydrochloride is a synthetic organic compound known for its unique chemical structure and properties It features a thioxanthene core substituted with a trifluoromethyl group and a dimethylamino propyl side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N,N-dimethyl-3-(2-(trifluoromethyl)-9H-thioxanthen-9-ylidene)propan-1-amine hydrochloride typically involves multiple steps:
Formation of the Thioxanthene Core: The thioxanthene core can be synthesized through a Friedel-Crafts alkylation reaction, where a suitable aromatic compound is reacted with a sulfur-containing reagent under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.
Attachment of the Dimethylamino Propyl Side Chain: This step involves the reaction of the intermediate compound with N,N-dimethylpropan-1-amine under basic conditions to form the final product.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity. Key considerations include the selection of solvents, reaction temperatures, and purification methods to ensure the scalability and cost-effectiveness of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(E)-N,N-dimethyl-3-(2-(trifluoromethyl)-9H-thioxanthen-9-ylidene)propan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thioxanthene core to its corresponding dihydrothioxanthene derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group or the dimethylamino propyl side chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothioxanthene derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(E)-N,N-dimethyl-3-(2-(trifluoromethyl)-9H-thioxanthen-9-ylidene)propan-1-amine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Materials Science: The compound’s properties make it suitable for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Biological Studies: It is used as a probe in biological studies to understand its interaction with various biomolecules and cellular pathways.
Mecanismo De Acción
The mechanism of action of (E)-N,N-dimethyl-3-(2-(trifluoromethyl)-9H-thioxanthen-9-ylidene)propan-1-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The trifluoromethyl group enhances its binding affinity and selectivity, while the dimethylamino propyl side chain influences its pharmacokinetic properties. The compound may modulate signaling pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Thioxanthene Derivatives: Compounds with similar thioxanthene cores but different substituents.
Trifluoromethylated Amines: Compounds featuring trifluoromethyl groups and amine functionalities.
Uniqueness
(E)-N,N-dimethyl-3-(2-(trifluoromethyl)-9H-thioxanthen-9-ylidene)propan-1-amine hydrochloride is unique due to the combination of its trifluoromethyl group and dimethylamino propyl side chain, which confer distinct chemical and biological properties
Propiedades
Número CAS |
37028-28-7 |
|---|---|
Fórmula molecular |
C19H19ClF3NS |
Peso molecular |
385.9 g/mol |
Nombre IUPAC |
(3E)-N,N-dimethyl-3-[2-(trifluoromethyl)thioxanthen-9-ylidene]propan-1-amine;hydrochloride |
InChI |
InChI=1S/C19H18F3NS.ClH/c1-23(2)11-5-7-14-15-6-3-4-8-17(15)24-18-10-9-13(12-16(14)18)19(20,21)22;/h3-4,6-10,12H,5,11H2,1-2H3;1H/b14-7+; |
Clave InChI |
KAKFVUQHGXFCIM-FJUODKGNSA-N |
SMILES isomérico |
CN(C)CC/C=C/1\C2=CC=CC=C2SC3=C1C=C(C=C3)C(F)(F)F.Cl |
SMILES canónico |
CN(C)CCC=C1C2=CC=CC=C2SC3=C1C=C(C=C3)C(F)(F)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


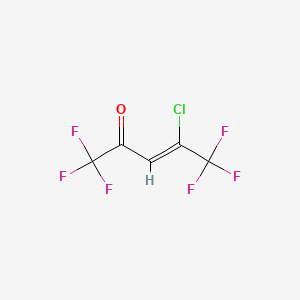
![3-Ethyl-1-[2-(thiomorpholin-4-yl)ethyl]thiourea](/img/structure/B12850191.png)
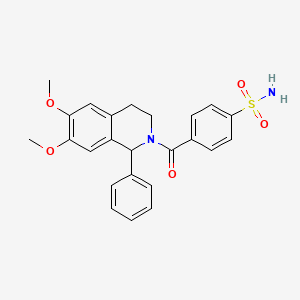
![5-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B12850194.png)
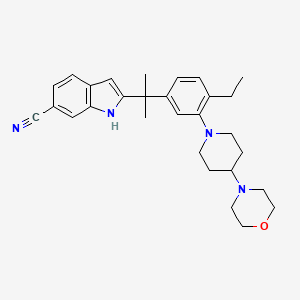
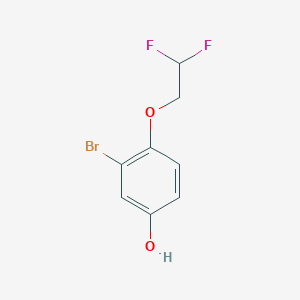
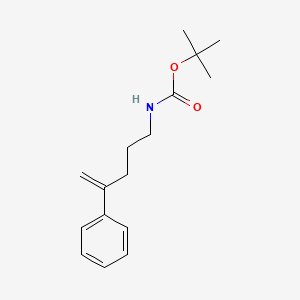
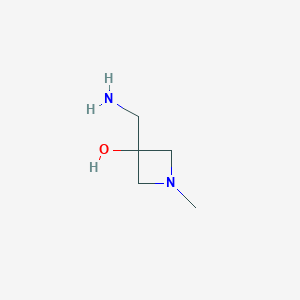

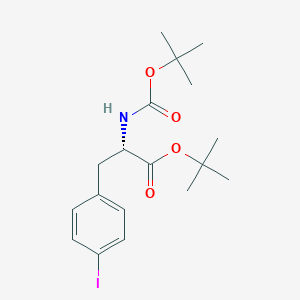
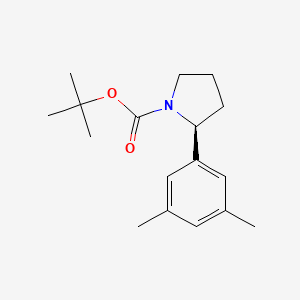

![4-[N-acetyl-3-(trifluoromethyl)anilino]butanoic acid](/img/structure/B12850260.png)

